molecular formula C31H33N5O2 B11439187 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B11439187
M. Wt: 507.6 g/mol
InChI Key: AJMYZGJJLKUGMN-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core, a naphthalene moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H33N5O2

Molecular Weight

507.6 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C31H33N5O2/c1-33-29-28(30(37)34(2)31(33)38)36(20-25-13-8-12-24-11-6-7-14-26(24)25)27(32-29)21-35-17-15-23(16-18-35)19-22-9-4-3-5-10-22/h3-14,23H,15-21H2,1-2H3

InChI Key

AJMYZGJJLKUGMN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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